![molecular formula C25H22N2O5 B2708721 Fmoc-L-Kynurenine CAS No. 831210-89-0](/img/structure/B2708721.png)
Fmoc-L-Kynurenine
描述
The compound Fmoc-L-Kynurenine is a complex organic molecule that features a combination of aromatic and aliphatic structures
作用机制
Target of Action
The primary targets of (2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as Fmoc-L-Kynurenine, are enzymes in the kynurenine pathway . This pathway is responsible for the metabolism of the essential amino acid tryptophan . The primary target for inactivation is the photosystem II (PSII) reaction center .
Mode of Action
This compound interacts with its targets through key interactions between the carboxylate group and specific residues in the active site of the enzyme . These interactions are thought to be important in substrate binding and recognition .
Biochemical Pathways
This compound affects the kynurenine pathway, which is the major route for tryptophan metabolism in mammals . An imbalance between beneficial and harmful kynurenines has been associated with the pathogenesis and biological mechanisms of various disorders .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in the kynurenine pathway. It results in the formation of several immunomodulatory metabolites . These metabolites have essential roles in the regulation of NMDA (N‐methyl‐d‐aspartate) receptor function and free radical production .
Action Environment
The action of this compound can be influenced by environmental factors such as light intensity . For instance, high light intensities can result in damage to the photosynthetic membrane proteins and suboptimal activity, a phenomenon called photoinhibition . This suggests that the efficacy and stability of this compound could be affected by environmental conditions.
生化分析
Biochemical Properties
Fmoc-L-Kynurenine is involved in several biochemical reactions. It is a substrate for enzymes such as kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) . KATs are responsible for the synthesis of kynurenic acid, a neuroprotective compound . On the other hand, KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. As a substrate for KAT and KMO, it binds to these enzymes and undergoes enzymatic transformations . In addition, this compound can function as an alternate substrate for TAA1/TAR enzymes, competitively inhibiting their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a fluorescence-based assay for the detection of kynurenine in urine showed a linear response at clinically relevant ranges (1–20 μM), indicating the stability of this compound over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a phase 1 study, participants received an intravenous infusion of varying doses of L-Kynurenine, and the vascular effects were investigated in rats .
Metabolic Pathways
This compound is involved in the kynurenine pathway, a complex catabolic cascade during tryptophan degradation . This pathway involves several enzymes and cofactors, and this compound’s involvement can affect metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported across the cell membrane by the System L transporter SLC7A5 . This transporter is responsible for the uptake of this compound into cells, influencing its localization and accumulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Kynurenine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using the Fmoc group, which is a common protecting group in peptide synthesis.
Coupling Reactions: The protected amino acid is then coupled with the 2-aminophenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Purification: The final step involves the removal of the Fmoc group under basic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography systems.
化学反应分析
Types of Reactions
The compound Fmoc-L-Kynurenine can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl group would produce the corresponding alcohol.
科学研究应用
Neuroprotective Effects
Fmoc-L-Kynurenine has been studied for its neuroprotective properties, particularly in models of hypoxia-ischemia. Research indicates that administering L-Kynurenine can significantly increase concentrations of kynurenic acid in the brain, which acts as an excitatory amino acid receptor antagonist. A study demonstrated that L-Kynurenine administration provided dose-dependent neuroprotection in neonatal rats subjected to hypoxic conditions .
Study | Model | Outcome |
---|---|---|
Pawlak et al., 2014 | Neonatal hypoxia-ischemia | Significant neuroprotection at 300 mg/kg |
Kaiser et al., 2022 | Muscle atrophy in mice | Increased plasma L-Kyn levels correlated with muscle health decline |
Cancer Treatment
The kynurenine pathway, through which L-Kynurenine is metabolized, plays a crucial role in cancer biology. Inhibitors targeting indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) have been identified as potential therapeutic agents for various malignancies due to their ability to modulate immune responses and tumor microenvironments . this compound is being explored as a compound that can regulate these pathways.
Cancer Type | Mechanism | References |
---|---|---|
Breast Cancer | IDO inhibition leads to enhanced T-cell response | Prendergast et al., 2011 |
Lung Cancer | TDO modulation reduces tumor growth | Muller et al., 2005 |
Melanoma | IDO inhibitors improve immunotherapy outcomes | Pilotte et al., 2012 |
Metabolic Studies
Recent studies have linked elevated levels of L-Kynurenine to muscle atrophy and frailty in older adults. Research indicates that increased plasma levels impair mitochondrial function and contribute to physical decline . This highlights the importance of this compound in understanding metabolic disorders.
Study | Findings |
---|---|
Jang et al., 2020 | High serum kynurenine levels associated with frailty index |
Westbrook et al., 2020 | Correlation between kynurenines and muscle function decline |
Case Study 1: Neuroprotection in Neonatal Rats
In a controlled experiment involving neonatal rats subjected to induced hypoxia-ischemia, administration of this compound demonstrated significant neuroprotective effects. The study measured c-fos immunoreactivity and found that higher doses effectively blocked neurotoxic responses .
Case Study 2: Cancer Immunotherapy
Clinical trials investigating the use of IDO inhibitors, including derivatives of L-Kynurenine, have shown promising results in enhancing the efficacy of immunotherapies for melanoma and lung cancer. Patients receiving these inhibitors exhibited improved immune responses and reduced tumor progression .
相似化合物的比较
Similar Compounds
- (2S)-4-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-4-oxobutanoicacid
- (2S)-4-(2-aminophenyl)-2-(benzyloxycarbonylamino)-4-oxobutanoicacid
Uniqueness
The uniqueness of Fmoc-L-Kynurenine lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
Fmoc-L-Kynurenine is a derivative of L-kynurenine, an important metabolite in the kynurenine pathway of tryptophan metabolism. This compound has garnered attention due to its potential biological activities, particularly in neurobiology and immunology. Understanding its mechanisms of action and biological implications is crucial for exploring therapeutic applications.
Kynurenine Pathway Overview
The kynurenine pathway is responsible for the metabolism of tryptophan into several bioactive compounds, including kynurenic acid and quinolinic acid. These metabolites play significant roles in various physiological processes, including neurotransmission, immune response, and neuroprotection.
Biological Activity
This compound exhibits several biological activities:
-
Aryl Hydrocarbon Receptor (AHR) Activation :
- This compound acts as a high-affinity ligand for AHR, influencing immune responses. Activation of AHR by kynurenine has been shown to downregulate inflammatory responses, promoting endotoxin tolerance and modulating T cell differentiation towards regulatory phenotypes (Foxp3+ T cells) while inhibiting pro-inflammatory Th17 cells .
- Neuroprotective Effects :
-
Impact on Depression and Anxiety :
- Studies indicate that elevated levels of kynurenine are associated with inflammation-induced depression. For instance, leucine administration has been shown to block the entry of kynurenine into the brain, reducing depression-like behaviors in animal models . This suggests that targeting the kynurenine pathway could be a viable strategy for treating mood disorders.
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
- Immunomodulatory Properties :
-
Transport Mechanisms :
- L-kynurenine is transported across the blood-brain barrier via specific amino acid transporters (LAT1), which also affects its availability in the central nervous system (CNS) . The competition between L-kynurenine and other amino acids like leucine highlights the complexity of its transport dynamics.
- Neurotoxicity vs. Neuroprotection :
Case Studies
Several case studies have explored the effects of this compound and its related metabolites:
- Inflammation-Induced Depression :
- Neuroprotective Strategies :
Data Summary
属性
IUPAC Name |
(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQSJVSXLYNBV-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。